Methyl 4-(6-methoxy-3-pyridinyl)benzoate
Overview
Description
Methyl 4-(6-methoxy-3-pyridinyl)benzoate is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-methoxy-3-pyridinyl)benzoate typically involves the esterification of 4-(6-methoxy-3-pyridinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-methoxy-3-pyridinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or amines (e.g., aniline) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(6-hydroxy-3-pyridinyl)benzoate.
Reduction: Formation of 4-(6-methoxy-3-pyridinyl)benzyl alcohol.
Substitution: Formation of 4-(6-substituted-3-pyridinyl)benzoate derivatives.
Scientific Research Applications
Methyl 4-(6-methoxy-3-pyridinyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(6-methoxy-3-pyridinyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-formyl-2-pyridinyl)benzoate
- Methyl 3-(6-methoxypyridin-3-yl)benzoate
Uniqueness
Methyl 4-(6-methoxy-3-pyridinyl)benzoate is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications .
Properties
IUPAC Name |
methyl 4-(6-methoxypyridin-3-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-8-7-12(9-15-13)10-3-5-11(6-4-10)14(16)18-2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMWLULAFBMND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.